molecular formula C28H29N3O2 B14996520 1-(2,5-dimethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2,5-dimethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B14996520
M. Wt: 439.5 g/mol
InChI Key: WKIMUGFQNSURFU-UHFFFAOYSA-N
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Description

1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a benzodiazole moiety, and phenyl groups with methyl and methoxy substituents

Preparation Methods

The synthesis of 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzodiazole ring and the attachment of the pyrrolidinone ring. The synthetic route typically starts with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone moiety through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.

    Substitution: The methyl and methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving benzodiazole derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and pyrrolidinone-containing molecules. Compared to these compounds, 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds are:

  • 1-(2,4-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • 1-(2,5-DIMETHYLPHENYL)-4-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-OL

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-9-12-23(13-10-19)33-15-14-30-25-7-5-4-6-24(25)29-28(30)22-17-27(32)31(18-22)26-16-20(2)8-11-21(26)3/h4-13,16,22H,14-15,17-18H2,1-3H3

InChI Key

WKIMUGFQNSURFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)C)C

Origin of Product

United States

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